molecular formula C14H12FNO3 B3392452 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene CAS No. 1020173-26-5

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

Cat. No. B3392452
CAS RN: 1020173-26-5
M. Wt: 261.25 g/mol
InChI Key: FKYGTZCBTMOXLJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the nitrobenzene family and is commonly referred to as BFMNB. This compound has been synthesized using various methods and has shown promising results in several scientific studies. In

Scientific Research Applications

Anti-Melanogenic Agents

Compounds similar to “1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene” have been used as anti-melanogenic agents . These compounds inhibit tyrosinase, a key enzyme target in the design of new chemical ligands against melanogenesis . This has applications in the food, pharmaceutical, and cosmetics industries .

Anti-Alzheimer Agents

Benzothiophene-based compounds, which could potentially include “1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene”, have been synthesized and evaluated as potential anti-Alzheimer agents . These compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro .

Antimicrobial Agents

Chalcones derivatives, which could potentially include “1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene”, have wide applications in pharmaceutical and medicinal chemistry . These compounds have been synthesized and characterized for their antimicrobial activity .

Development of Synthetic Inhibitors

Compounds similar to “1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene” can be used to develop novel synthetic inhibitors . These inhibitors are designed based on the structures of natural compounds and have potential applications in various industries .

Neurodegenerative Disease Research

Compounds similar to “1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene” could be used in research related to neurodegenerative diseases . These compounds can help in understanding the pathogenesis of diseases like Alzheimer’s and could lead to the development of new therapeutic agents .

Development of New Chemical Ligands

“1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene” could potentially be used in the development of new chemical ligands . These ligands could be used in various fields, including drug discovery and development .

properties

IUPAC Name

2-fluoro-3-methyl-1-nitro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-10-13(8-7-12(14(10)15)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYGTZCBTMOXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,3-Difluoro-2-methyl-4-nitro-benzene (16 g, 0.092 mol), benzyl alcohol (10 g, 0.092 mol) and K2CO3 (25.3 g, 0.18 mol), were combined in DMF (300 mL) and heated to 100° C. overnight. The mixture was poured into water and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine, dried (Na2SO4), concentrated in vacuo and purified by silica gel chromatography to give 1-benzyloxy-3-fluoro-2-methyl-4-nitro-benzene (8 g, 33% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.04 (t, J=8.8 Hz, 1H), 7.30-7.46 (m, 5H), 7.08 (d, J=9.2 Hz, 1H), 5.28 (s, 2H), 2.13 (s, 3H).
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300 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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